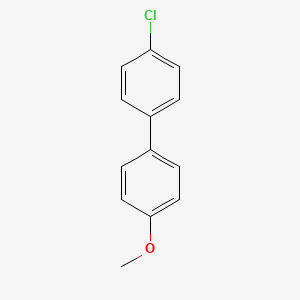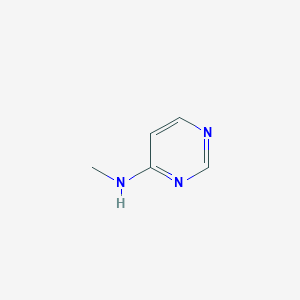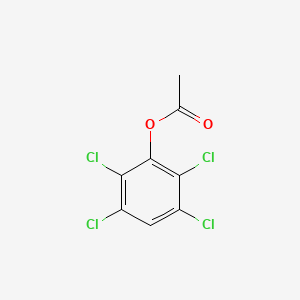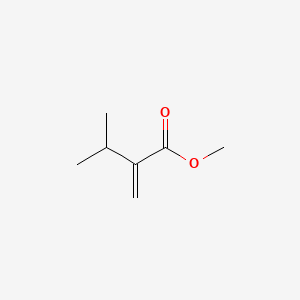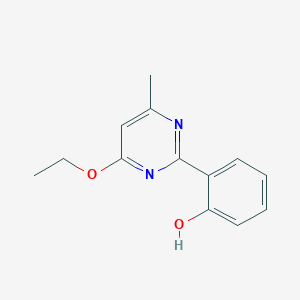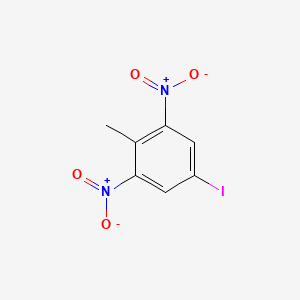
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Descripción general
Descripción
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is a chemical compound with the empirical formula C20H32Si . It has a molecular weight of 300.55 .
Molecular Structure Analysis
The molecular structure of Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is represented by the SMILES stringCC1=C(C)C(C)=C(C)C1Si(C)C2C(C)=C(C)C(C)=C2C . This indicates that the molecule consists of two cyclopentadienyl rings each substituted with four methyl groups, and these rings are attached to a silicon atom, which is also bonded to two methyl groups . Physical And Chemical Properties Analysis
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane has a melting point of 65-68 °C (lit.) . The exact mass of the compound is 300.22700 . The LogP value, which represents the compound’s lipophilicity, is 6.80800 .Aplicaciones Científicas De Investigación
Catalytic Applications
One study discusses the synthesis of a chiral meso-like ansa-zirconocene complex using dimethylbis[3-(neomenthyl)cyclopentadienyl]silane, showcasing its utility in catalyzing the formation of low molecular weight polypropylene. This illustrates the compound's role in polymerization catalysis, offering potential applications in the synthesis of specialized polymeric materials (Thiele et al., 1995).
Material Synthesis
Research into new ligand environments for soluble Ziegler-Natta olefin polymerization catalyst precursors has been conducted, employing dimethyl(tetramethylcyclopentadieny)chloro silane. The study presents the synthesis and X-ray structures of novel compounds, contributing to the development of more efficient catalysts for polymerization processes (Mu et al., 1995).
Structural and Synthetic Chemistry
Another area of application includes the synthesis of silicon heterocycles via gas phase cycloaddition, demonstrating the utility of dimethylbis(trimethylsilylketyl)silane and its derivatives in generating Si-functionalized unsaturated silicon heterocycles. These compounds have potential utility in organic synthesis and material science (Heinicke & Meinel, 1998).
Advanced Material Properties
In the field of materials science, research has been done on self-lubricating silicone elastomer biomaterials using higher molecular weight tetra(alkoxy)silanes. This work highlights the use of silane-based compounds in developing materials with specific surface properties, such as reduced friction, which has implications for medical devices and other applications (Woolfson et al., 2003).
Propiedades
IUPAC Name |
dimethyl-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32Si/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8/h19-20H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFFKHWCLRFAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)C2C(=C(C(=C2C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345051 | |
| Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
CAS RN |
89597-05-7 | |
| Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

